Galunisertib vs. SB431542: Differential Kinase Selectivity Profiles with Quantitative IC50 Data
Galunisertib exhibits distinct kinase selectivity compared to the widely used research tool SB431542. In standardized kinase assays, galunisertib demonstrates an IC50 of 56 nM for ALK5 versus 94 nM for SB431542, representing a 1.7-fold greater potency [1]. More critically, the selectivity index (IC50 p38α / IC50 ALK5) differs substantially: SB431542 achieves 100-fold selectivity for ALK5 over p38 MAPK, whereas galunisertib demonstrates only a 4-fold selectivity index, indicating significant differential off-target kinase engagement profiles [2][3].
| Evidence Dimension | ALK5 inhibition potency and kinase selectivity |
|---|---|
| Target Compound Data | IC50 (ALK5) = 56 nM; Selectivity index (p38α/ALK5) = 4 |
| Comparator Or Baseline | SB431542: IC50 (ALK5) = 94 nM; Selectivity index = 100 |
| Quantified Difference | Galunisertib is 1.7-fold more potent against ALK5; SB431542 is 25-fold more selective against p38 MAPK |
| Conditions | Cell-free kinase inhibition assays; p38α selectivity measured in proprietary radioisotopic protein kinase assays |
Why This Matters
Differential selectivity profiles preclude simple compound interchangeability in experiments where p38 MAPK pathway crosstalk may influence phenotypic outcomes.
- [1] Maier A, et al. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy. 2015;9:4479-4499. View Source
- [2] Woo HY, et al. Discovery of a highly selective and potent ALK5 inhibitor vactosertib (TEW-7197) and its preclinical characterization. Journal of Medicinal Chemistry. 2020;63(5):2547-2562. View Source
- [3] Inman GJ, et al. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology. 2002;62(1):65-74. View Source
